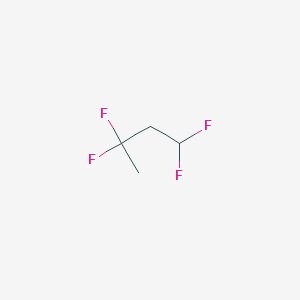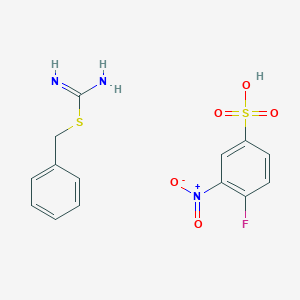
Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid is a complex organic compound that combines the properties of both benzyl carbamimidothioate and 4-fluoro-3-nitrobenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid involves multiple steps, starting with the preparation of benzyl carbamimidothioate and 4-fluoro-3-nitrobenzenesulfonic acid separately. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, the preparation of benzyl carbamimidothioate may involve the reaction of benzyl isothiocyanate with an amine under controlled conditions. Similarly, the synthesis of 4-fluoro-3-nitrobenzenesulfonic acid may involve the nitration of 4-fluorobenzenesulfonic acid using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For instance, oxidation of the compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid has several scientific research applications, including:
Chemistry: The compound can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid include:
- Benzyl isothiocyanate
- 4-fluorobenzenesulfonic acid
- 3-nitrobenzenesulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1534-95-8 |
|---|---|
Molecular Formula |
C14H14FN3O5S2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
benzyl carbamimidothioate;4-fluoro-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C6H4FNO5S/c9-8(10)11-6-7-4-2-1-3-5-7;7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-5H,6H2,(H3,9,10);1-3H,(H,11,12,13) |
InChI Key |
AVNMTOCUHVKTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
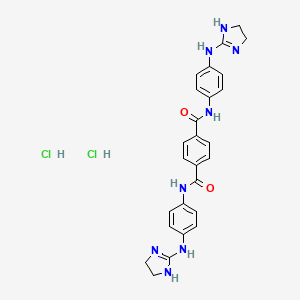
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)
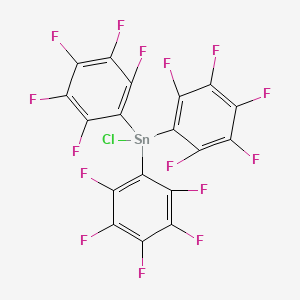



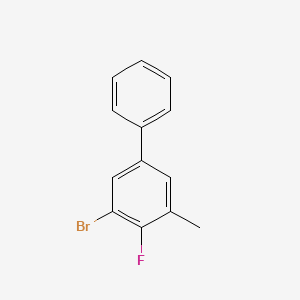
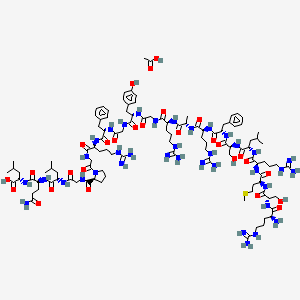

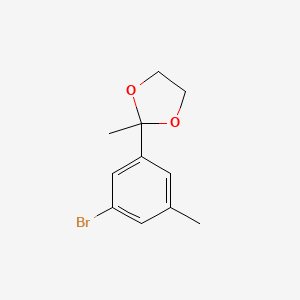
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
